Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate typically involves the reaction of 2,4-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-difluorophenyl)acetate: Similar in structure but lacks the carbamoyl group.
2,4-Difluoroaniline: A precursor in the synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate.
Methyl 2-(2,4-dichlorophenyl)carbamoyl]acetate: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the carbamoyl and ester functional groups, which confer specific chemical reactivity and biological activity . The difluorophenyl moiety enhances its stability and lipophilicity, making it a valuable compound in drug development .
Biological Activity
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H10F2N2O3
- CAS Number : 479690-12-5
The presence of the difluorophenyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.
Target Enzymes
This compound is hypothesized to interact with cyclooxygenase (COX) enzymes, similar to other compounds in its class. By inhibiting COX enzymes, the compound may influence the arachidonic acid cascade, reducing the production of prostanoids involved in inflammatory processes.
Biochemical Pathways
The inhibition of COX enzymes is significant as it can lead to:
- Reduced Inflammation : The compound may exhibit anti-inflammatory properties by decreasing prostaglandin synthesis.
- Potential Analgesic Effects : By modulating pain pathways through COX inhibition, it may serve as an analgesic agent.
Anti-inflammatory Effects
Research has shown that compounds with similar structures exhibit notable anti-inflammatory effects. This compound's ability to inhibit COX enzymes suggests it could be effective in treating conditions characterized by inflammation.
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity have indicated that compounds structurally related to this compound do not exhibit significant cytotoxic effects at concentrations that demonstrate biological activity. For instance, one study reported that related compounds had IC50 values greater than 750 µM, indicating low toxicity while retaining efficacy against target pathogens .
Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-(2,4-difluoroanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRYPMGEJJAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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